2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a methoxyphenyl group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved by reacting 4-methoxybenzaldehyde with a suitable reagent to introduce the methoxy group.
Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-ylmethyl Group: This involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile, under specific reaction conditions.
Coupling Reaction: The methoxyphenyl group and the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group are then coupled using acetic anhydride or another activating agent to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the oxadiazole ring or modify its structure.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxyphenol
Reduction: 2-(4-Methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the manufacturing of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-(2-Fluoro-4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
2-(4-Methoxyphenyl)-N-((2-methyl-1,3,4-oxadiazol-5-yl)methyl)acetamide
2-(4-Methoxyphenyl)-N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Uniqueness: Compared to similar compounds, 2-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has a distinct molecular structure that influences its reactivity and biological activity. Its unique combination of functional groups allows for specific interactions and applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-15-13(19-16-9)8-14-12(17)7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDVECIVGZBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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